molecular formula C17H13BrN2OS B11992569 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine

Cat. No.: B11992569
M. Wt: 373.3 g/mol
InChI Key: MIWHFTYXTMKSQA-VXLYETTFSA-N
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Description

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzaldehyde and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    4-(4-bromophenyl)thiazole: Similar in structure but lacks the methoxyphenyl group.

    4-(4-methoxyphenyl)thiazole: Similar in structure but lacks the bromophenyl group.

    4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine: Similar in structure but has a chlorophenyl group instead of a bromophenyl group.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C17H13BrN2OS/c1-21-15-8-2-12(3-9-15)10-19-17-20-16(11-22-17)13-4-6-14(18)7-5-13/h2-11H,1H3/b19-10+

InChI Key

MIWHFTYXTMKSQA-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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